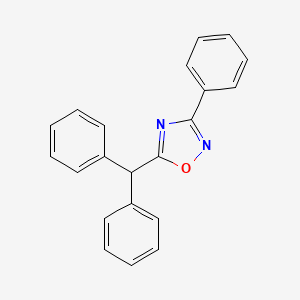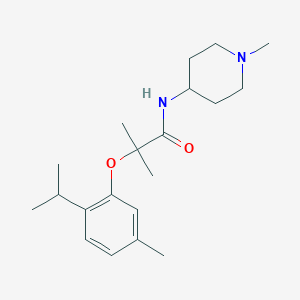
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide, also known as TANA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. TANA is primarily used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of amides, which are important building blocks in the pharmaceutical industry. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has also been used in the synthesis of dyes, herbicides, and insecticides. In addition, 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has been used as a starting material in the synthesis of other organic compounds, such as 2,2,2-trichloro-N-(2-methyl-4-sulfamoylphenyl)acetamide.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also act as a Lewis acid, coordinating with electron-rich species to facilitate chemical reactions.
Biochemical and Physiological Effects
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms, and caution should be exercised when handling the compound. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also be a skin and eye irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is also stable under normal laboratory conditions, making it a convenient reagent. However, 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has some limitations as well. It is toxic and should be handled with care. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also react with other chemicals in the laboratory, leading to unwanted side reactions.
Direcciones Futuras
For the use of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide in scientific research include the synthesis of new pharmaceutical compounds, the development of new herbicides and insecticides, and the synthesis of new materials.
Métodos De Síntesis
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-methyl-4-nitroaniline with trichloroacetyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide as the final product. The yield of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O3/c1-5-4-6(14(16)17)2-3-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAYPPMWLLOUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)


![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)